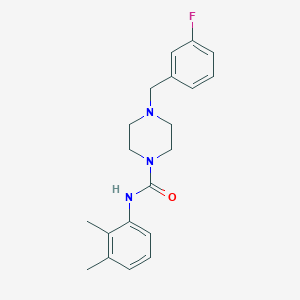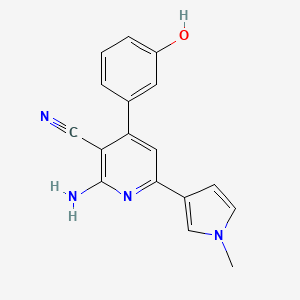
N-(2,3-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DF-MPJC is a piperazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. It was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2008. Since then, it has been studied for its potential in treating a variety of diseases, including cancer, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of DF-MPJC is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, it has been shown to bind to and activate the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling and oxidative stress. By activating this receptor, DF-MPJC has been shown to have a neuroprotective effect, which may be beneficial in treating a variety of neurological disorders.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and has been shown to protect neurons from oxidative stress. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DF-MPJC is its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer. Additionally, it has been shown to have a neuroprotective effect, which may be beneficial in treating neurological disorders. However, there are also limitations to using DF-MPJC in lab experiments. For example, it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research on DF-MPJC. One area of research could focus on optimizing the synthesis method to increase the yields and purity of the final product. Additionally, more research could be done to fully understand the mechanism of action of DF-MPJC, which could lead to the development of more effective therapeutic agents. Finally, more research could be done to explore the potential applications of DF-MPJC in treating other diseases, such as Alzheimer's disease and Huntington's disease.
In conclusion, DF-MPJC is a chemical compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, Parkinson's disease, and schizophrenia. While there are limitations to using DF-MPJC in lab experiments, there are also many potential future directions for research on this compound. Further research could lead to the development of more effective therapeutic agents for a variety of diseases.
Synthesemethoden
DF-MPJC can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,3-dimethylphenylamine, 3-fluorobenzyl chloride, and piperazine. The synthesis method has been optimized over time to increase the yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DF-MPJC has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. It has also been studied for its potential use in treating Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress. Additionally, DF-MPJC has been studied for its potential use in treating schizophrenia, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-5-3-8-19(16(15)2)22-20(25)24-11-9-23(10-12-24)14-17-6-4-7-18(21)13-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBCPYMCWOXMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5463089.png)

![{[5-(4-bromophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5463103.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5463108.png)
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5463116.png)
![2-{1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5463117.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5463156.png)
![3-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5463159.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B5463161.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463181.png)
![4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5463191.png)
![6-{[3-(1,3-benzodioxol-5-ylcarbonyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5463197.png)
